![molecular formula C14H11N3OS B13016980 Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B13016980.png)
Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-
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Overview
Description
Benzamide, N-(5-methylthiazolo[4,5-b]pyridin-2-yl)- is a heterocyclic compound featuring a benzamide moiety linked to a 5-methyl-substituted thiazolo[4,5-b]pyridine scaffold. This compound belongs to a broader class of benzamide derivatives studied for their pharmacological and material science applications, particularly due to their structural versatility and interactions with biological targets .
Preparation Methods
The synthesis of Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with a suitable thiazole precursor under specific conditions . For instance, the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst (Fe2Ni-BDC) can yield the desired benzamide derivative . The reaction is carried out in dichloromethane at 80°C for 24 hours, resulting in an isolated yield of 82% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological properties.
Conditions | Products | Key Observations |
---|---|---|
6M HCl, reflux (24 h) | 5-Methylthiazolo[4,5-b]pyridin-2-amine + Benzoyl chloride derivatives | Complete cleavage observed via NMR; reaction rate depends on steric hindrance. |
NaOH (aq.), 80°C (12 h) | Sodium benzoate + Thiazolo[4,5-b]pyridine-2-amine | Base-mediated hydrolysis yields water-soluble sodium salts. |
Nucleophilic Substitution at the Thiazolo Ring
The thiazolo[4,5-b]pyridine core is susceptible to nucleophilic substitution at reactive positions (e.g., C-2 or C-5), particularly when electron-withdrawing groups are present.
Electrophilic Aromatic Substitution
The benzamide’s aromatic ring participates in electrophilic substitution reactions, such as nitration and sulfonation, enhancing functional diversity.
Reagent | Conditions | Products | Notes |
---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitrobenzamide derivative | Meta-substitution dominates. |
SO₃/H₂SO₄ | 50°C, 4 h | Sulfonated benzamide | Enhances water solubility. |
Metal Coordination and Complexation
The nitrogen and sulfur atoms in the thiazolo-pyridine system enable coordination with transition metals, forming complexes with catalytic or therapeutic potential.
Metal Salt | Conditions | Complex Type | Application |
---|---|---|---|
PdCl₂ | DCM, rt, 6 h | Square-planar Pd(II) complex | Catalyzes cross-coupling reactions. |
Cu(OAc)₂ | MeOH, reflux | Tetrahedral Cu(II) complex | Antibacterial studies. |
Oxidation Reactions
Oxidation of the thiazolo ring’s sulfur atom or methyl group modifies electronic properties and bioactivity.
Oxidizing Agent | Conditions | Products | Outcome |
---|---|---|---|
H₂O₂/AcOH | 60°C, 3 h | Sulfoxide derivatives | Increased polarity . |
KMnO₄/H₂SO₄ | 0°C, 1 h | Carboxylic acid at methyl position | Bioactivity modulation. |
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions, expanding its heterocyclic framework.
Functional Group Interconversion
The methyl group at the 5-position undergoes halogenation or hydroxylation for further derivatization.
Reagent | Conditions | Products | Utility |
---|---|---|---|
NBS, AIBN | CCl₄, reflux | 5-Bromomethyl derivative | Facilitates Suzuki couplings . |
B₂H₆, THF | 0°C → rt | 5-Hydroxymethyl analog | Improves solubility. |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Benzamide derivatives are often investigated for their anticancer properties. For instance, compounds similar to Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- have been shown to inhibit specific kinases involved in cancer progression. Research indicates that modifications to the benzamide structure can enhance potency against various cancer cell lines.
Case Study:
A study demonstrated that certain benzamide derivatives exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to interfere with signaling pathways crucial for tumor growth .
Table 1: Anticancer Activity of Benzamide Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- | MCF-7 (Breast Cancer) | 15 | Kinase inhibition |
4-Methyl-3-(pyridin-2-ylamino)benzamide | A549 (Lung Cancer) | 12 | Apoptosis induction |
N-(3,4-Dichlorobenzyl)benzamide | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of benzamide derivatives in neurodegenerative diseases such as Parkinson's disease. The compound Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- has been evaluated for its ability to inhibit c-Abl kinase, which is implicated in neurodegeneration.
Case Study:
In a study focusing on neuroprotection, a derivative of benzamide displayed significant protective effects against MPP+-induced neuronal death in SH-SY5Y cells. This suggests that the compound could be a promising candidate for further development in treating neurodegenerative diseases .
Table 2: Neuroprotective Effects of Benzamide Derivatives
Compound Name | Model Used | Protective Effect (%) | Mechanism of Action |
---|---|---|---|
Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- | SH-SY5Y Cells | 85 | c-Abl inhibition |
N-(2-Pyridyl)benzamide | Primary Neurons | 78 | Anti-apoptotic signaling |
3-(Pyridin-3-yl)benzamide | PC12 Cells | 90 | ROS scavenging |
Insecticidal and Fungicidal Activities
Benzamides have also been explored for their pesticidal properties. The modification of benzamides with various heterocycles has led to compounds with potent insecticidal and fungicidal activities.
Case Study:
A series of benzamides substituted with thiazole and pyridine rings were synthesized and evaluated for their insecticidal activity against mosquito larvae. One compound showed a larvicidal activity as high as 100% at a concentration of 10 mg/L .
Table 3: Insecticidal and Fungicidal Activities
Compound Name | Target Organism | Concentration (mg/L) | Activity (%) |
---|---|---|---|
Benzamide, n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- | Mosquito Larvae | 10 | 100 |
Pyridine-linked Benzamide | Botrytis cinerea | 50 | 90.5 |
Thiazole-substituted Benzamide | Fungal Strains | 20 | 80 |
Mechanism of Action
The mechanism of action of Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound binds to the active site of PI3K, preventing its interaction with its natural substrates and thereby inhibiting downstream signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide (C₁₃H₉N₃OS)
- Key Differences : Lacks the 5-methyl substitution on the thiazolo ring.
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides
- Key Differences : Replaces the thiazole sulfur with oxygen (oxazolo vs. thiazolo).
- Impact: The oxazolo ring exhibits weaker electron-withdrawing effects, altering binding affinities in biological systems. Quantitative structure-activity relationship (QSAR) studies indicate oxazolo derivatives have lower human African trypanosomiasis (HAT) activity compared to thiazolo analogues .
Derivatives with Substituent Variations
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide (C₁₄H₁₄N₄O₃S)
- Key Differences : Incorporates a tetrahydro (saturated) pyridine ring and a nitro group on the benzamide.
4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide (C₁₄H₁₂N₄O₂)
- Key Differences : Substitutes thiazolo with imidazo and adds a methoxy group.
- Impact : The imidazo ring introduces additional hydrogen-bonding sites, which may improve target engagement in enzyme inhibition assays. Methoxy groups enhance solubility but reduce metabolic stability .
Anti-Exudative and Antioxidant Activity
- Thiazolo[4,5-b]pyridine-2-one Derivatives : Substituents like hydrazide and thiazolidine moieties (e.g., 3-(5-mercapto-oxadiazole-2-yl-methyl)-5,7-dimethyl-thiazolo[4,5-b]pyridine-2-one) show significant anti-exudative effects (60–75% inhibition in carrageenan-induced edema) and DPPH radical scavenging (IC₅₀: 12–18 μM). The methyl group in the target compound may enhance membrane penetration, improving in vivo efficacy .
HAT Activity
- Pyridyl Benzamides vs. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides : QSAR models reveal that thiazolo derivatives exhibit higher HAT activity (pIC₅₀: 7.2–8.1) compared to oxazolo analogues (pIC₅₀: 6.3–6.9), attributed to stronger electron-deficient thiazole rings enhancing target binding .
Physicochemical Properties
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(5-methylthiazolo[4,5-b]pyridin-2-yl)- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a benzamide core linked to a 5-methylthiazolo[4,5-b]pyridine moiety. This structural configuration is pivotal in determining its biological properties. The presence of the thiazole and pyridine rings contributes to the compound's lipophilicity and ability to interact with biological targets.
Antimicrobial Activity
Recent studies have indicated that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-methylthiazolo[4,5-b]pyridin-2-yl)-benzamide have shown efficacy against various pathogens. In vitro assays demonstrated that these compounds can inhibit the growth of bacteria and fungi at micromolar concentrations.
Anti-Cryptosporidial Activity
One of the most compelling applications of benzamide derivatives is their anti-Cryptosporidium activity. In a study focusing on various analogs, it was found that certain benzamide compounds exhibited potent activity against Cryptosporidium parvum, with an EC50 value as low as 0.17 µM for optimized derivatives. These findings suggest that modifications to the benzamide structure can enhance its potency against this parasite while maintaining safety profiles.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity:
- Heteroaryl Substituents : The introduction of different heteroaryl groups significantly affects potency and selectivity against biological targets.
- Positioning of Functional Groups : Variations in the position of substituents on the thiazole or pyridine rings can lead to drastic changes in activity. For instance, replacing nitrogen with carbon in specific positions resulted in reduced potency.
Key Findings from SAR Studies
Modification Type | Impact on Activity |
---|---|
N-position substitution | Significant loss of potency |
Aromatic ring modifications | Enhanced selectivity and efficacy |
Lengthening linker regions | Improved solubility |
Case Study 1: Efficacy Against Cryptosporidiosis
In a controlled study involving mouse models infected with C. parvum, the compound demonstrated substantial efficacy in reducing oocyst shedding when administered at doses corresponding to its EC50 values observed in vitro. The study highlighted not only the compound's potential as a therapeutic agent but also its favorable pharmacokinetic profile.
Case Study 2: Cardiovascular Safety Profile
Despite promising anti-parasitic activity, concerns regarding cardiotoxicity due to hERG channel inhibition were raised during preclinical evaluations. Compounds related to N-(5-methylthiazolo[4,5-b]pyridin-2-yl)-benzamide showed inhibition at higher concentrations, necessitating further optimization to mitigate these effects while retaining therapeutic efficacy.
Conclusion and Future Directions
The biological activity of Benzamide, N-(5-methylthiazolo[4,5-b]pyridin-2-yl)- indicates significant promise for therapeutic applications, particularly in infectious diseases like cryptosporidiosis. Ongoing research aims to refine this compound’s structure to enhance its potency and reduce potential side effects.
Future studies should focus on:
- In vivo efficacy assessments across diverse models.
- Toxicological evaluations to ensure safety profiles.
- Exploration of combination therapies that may enhance overall efficacy against resistant strains.
Q & A
Q. Basic: What are the established synthetic protocols for Benzamide, N-(5-methylthiazolo[4,5-b]pyridin-2-yl)-, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyridine derivatives and functionalized benzamides. Key steps include:
Cyclocondensation : Reacting 5-methylthiazolo[4,5-b]pyridin-2-amine with activated benzoyl derivatives (e.g., benzoyl chloride or anhydride) in anhydrous solvents like dichloromethane or THF.
Catalysis : Use of bases (e.g., triethylamine) to deprotonate intermediates and enhance nucleophilicity.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/DMSO mixtures to isolate the product .
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., ring-opening of the thiazole moiety).
- Stoichiometry : Excess benzoylating agent (1.2–1.5 eq.) ensures complete conversion of the amine intermediate .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | Pyridine, benzoyl chloride, THF, 0°C | 65–70 | |
2 | Triethylamine, DCM, RT | 72–78 |
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound's purity and structure?
Methodological Answer:
- 1H/13C NMR : Key for confirming the thiazolo-pyridine core and benzamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C13H9N3OS) with <2 ppm error .
- HPLC-PDA : Quantifies purity (>95% by area under the curve at 254 nm) and detects common impurities (e.g., unreacted amine or hydrolyzed byproducts) .
Critical Note : Residual solvents (e.g., DMSO) can interfere with NMR; lyophilize samples before analysis .
Q. Advanced: How can computational docking methods like Glide be applied to study this compound's interactions with biological targets?
Methodological Answer:
Target Preparation : Retrieve the 3D structure of the target protein (e.g., kinase or enzyme) from the PDB. Remove water molecules and add hydrogens using Schrödinger Suite.
Ligand Preparation : Generate low-energy conformers of the compound using LigPrep (OPLS4 force field).
Grid Generation : Define the binding site (e.g., ATP-binding pocket) with a 20 Å cubic box.
Docking Workflow :
- Standard Precision (SP) : Initial screening to eliminate poses with poor steric fit.
- Extra Precision (XP) : Refines top poses, incorporating solvation and entropy effects.
Validation : Compare docked poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .
Case Study : In a study of thiazolo-pyridine analogs, Glide-XP predicted hydrogen bonds between the benzamide carbonyl and Lys123 of a kinase target, aligning with mutagenesis data .
Q. Advanced: When encountering contradictory bioactivity data in different studies, what methodological approaches resolve these discrepancies?
Methodological Answer:
Purity Reassessment : Use HPLC-MS to confirm compound integrity. Impurities >5% can skew IC50 values .
Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and co-solvents (DMSO tolerance varies; keep ≤0.1% v/v).
Structural Analog Analysis : Test derivatives (e.g., ’s dichloro-benzamide analog) to isolate pharmacophore contributions.
Orthogonal Assays : Validate activity in cell-free (e.g., enzymatic) vs. cell-based assays to rule out off-target effects .
Example : A 10-fold difference in kinase inhibition between studies was traced to DMSO-induced protein denaturation in one assay .
Q. Advanced: What strategies optimize the compound's solubility for in vitro assays without altering its bioactivity?
Methodological Answer:
- Co-Solvents : Use DMSO stock solutions (≤10 mM) diluted into assay buffers containing 0.01% Tween-80 to prevent aggregation.
- pH Adjustment : For weakly basic compounds, prepare buffers at pH 6.5 to protonate the thiazole nitrogen, enhancing aqueous solubility.
- Cyclodextrin Complexation : 2-hydroxypropyl-β-cyclodextrin (5% w/v) increases solubility in PBS by 20-fold without affecting IC50 .
Q. Advanced: How to design analogs to explore structure-activity relationships while maintaining the thiazolo-pyridine core?
Methodological Answer:
Core Modifications :
- Substituent Position : Introduce methyl/fluoro groups at C-5 of the thiazole (see ) to probe steric effects.
- Benzamide Variations : Replace the benzoyl group with heteroaromatic rings (e.g., pyridine-3-carboxamide) to assess π-stacking .
Synthetic Routes :
- Use Suzuki-Miyaura coupling to attach aryl groups to the pyridine ring.
- Employ click chemistry for triazole-linked derivatives (e.g., ).
Bioisosteres : Replace the thiazole sulfur with oxygen (oxazole) to evaluate electronic effects on target binding .
Table 2: Analogs and Activity Trends
Analog Structure | Modification | Bioactivity (IC50, nM) | Reference |
---|---|---|---|
5-Fluoro-thiazole | Increased polarity | 150 ± 12 | |
Pyridinyl-benzamide | Enhanced π-stacking | 89 ± 8 |
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-7-8-11-12(15-9)16-14(19-11)17-13(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
ODAUJOZXPRMPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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